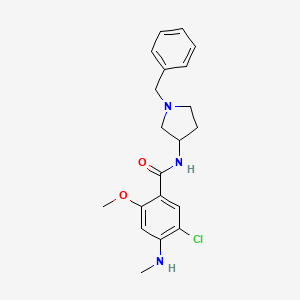

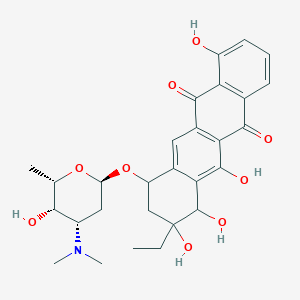

![molecular formula C17H14ClF2N3O3S B1684328 N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide CAS No. 918505-84-7](/img/structure/B1684328.png)

N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

Vue d'ensemble

Description

“N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide” is a chemical compound. It’s a derivative of 5-Chloro-1H-pyrrolo[2,3-b]pyridine . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety, which is a heterocyclic compound with a pyrrole ring fused to a pyridine ring . The N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 152.58 . The compound’s density is 1.4±0.1 g/cm3, and it has a boiling point of 290.5±20.0 °C at 760 mmHg .Applications De Recherche Scientifique

B-RafV600E Inhibition

PLX-4720 is a potent inhibitor of B-RafV600E, the most frequent oncogenic protein kinase mutation . It has an IC50 value of 13 nM, which is 10 times more selective for B-RafV600E than for wild-type B-Raf .

ERK Phosphorylation Inhibition

In tumor cells harboring B-RafV600E, PLX-4720 potently inhibits ERK phosphorylation . This inhibition leads to cell cycle arrest and apoptosis in B-RafV600E-positive melanoma cells .

Tumor Growth Delay

In B-RafV600E-positive tumor xenograft models, PLX-4720 causes significant tumor growth delays . It induces tumor regression without apparent toxic reactions .

MEK-ERK1/2 Activation

In melanoma cells with mutated N-RAS, PLX-4720 rapidly induces high activation of MEK-ERK1/2 .

Resistance to Apoptosis

Research has shown that PLX-4720 can induce resistance to apoptosis in mutant N-RAS melanoma cells .

Cancer Treatment Research

PLX-4720 is being studied for its potential use in cancer treatment, particularly in melanoma cells with the B-RafV600E mutation .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

PLX-4720, also known as PLX4720 or N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide, primarily targets the Serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating the MAPK/ERK signaling pathway, which is involved in cell division, differentiation, and secretion .

Mode of Action

PLX-4720 is a potent and selective inhibitor of B-RafV600E . It has an IC50 value of 13 nM, showing a 10-fold selectivity for B-RafV600E over wild-type B-Raf . By inhibiting B-RafV600E, PLX-4720 effectively suppresses the phosphorylation of ERK, a key protein in the MAPK/ERK pathway .

Biochemical Pathways

The primary biochemical pathway affected by PLX-4720 is the MAPK/ERK signaling pathway . By inhibiting the B-RafV600E protein, PLX-4720 disrupts this pathway, leading to a decrease in ERK phosphorylation . This disruption can induce cell cycle arrest and apoptosis in tumor cells bearing the B-Raf V600E oncogene .

Result of Action

PLX-4720 significantly inhibits the growth of tumor cell lines bearing the B-Raf V600E oncogene, such as COLO205, A375, WM2664, and COLO829 . It induces cell cycle arrest and apoptosis in these cells . In animal models, PLX-4720 has been shown to significantly delay tumor growth and cause tumor regression, with no apparent toxic effects .

Propriétés

IUPAC Name |

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDJQTHVDDOVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238711 | |

| Record name | PLX-4720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide | |

CAS RN |

918505-84-7 | |

| Record name | N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918505-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PLX-4720 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918505847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PLX-4720 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PLX-4720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLX-4720 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQY31RO8HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of PLX4720?

A1: PLX4720 is a potent and selective inhibitor of the BRAFV600E mutant kinase. [] It exhibits a high degree of selectivity for BRAFV600E compared to wild-type BRAF and other kinases. []

Q2: What are the downstream effects of PLX4720 treatment in BRAFV600E-mutant cells?

A2: PLX4720 treatment leads to potent inhibition of ERK phosphorylation, which is a key downstream effector of BRAF signaling. [] This inhibition disrupts the MAPK pathway, leading to cell cycle arrest and apoptosis in BRAFV600E-positive cells. []

Q3: Does PLX4720 affect BRAF wild-type cells?

A3: PLX4720 demonstrates a high degree of selectivity for BRAFV600E and its cytotoxic effects are exclusive to cells bearing the V600E allele. [] In cells lacking oncogenic BRAF, PLX4720 does not significantly inhibit ERK phosphorylation. []

Q4: Does PLX4720 induce apoptosis in all BRAFV600E-mutant cancers?

A4: While effective in many cases, PLX4720 alone does not consistently induce robust apoptosis in all BRAFV600E-mutant cancers. [] For example, in a study using BRAFV600E/PTEN−/− melanomas, PLX4720 treatment significantly reduced tumor growth but did not lead to substantial cell death within the tumors. []

Q5: What are the known resistance mechanisms to PLX4720?

A5: Multiple mechanisms of resistance to PLX4720 have been identified, including:

- Reactivation of the ERK1/2 pathway: This can occur through various mechanisms, such as acquisition of NRAS mutations, [, ] upregulation of CRAF and SHOC2, [] and activation of alternate tyrosine kinase signaling pathways. []

- Loss of PTEN expression: PTEN loss can lead to increased AKT signaling, which counteracts the pro-apoptotic effects of PLX4720 and suppresses BIM expression, a critical mediator of apoptosis. []

- Oncogenic PIK3CA mutations: These mutations can confer resistance to PLX4720-induced apoptosis, potentially by activating the PI3K pathway and counteracting the inhibitory effects on MEK. []

Q6: What are some strategies to overcome resistance to PLX4720?

A6: Several strategies are being explored to overcome resistance:

- Combination therapy: Combining PLX4720 with other targeted agents, such as MEK inhibitors (e.g., AZD6244), [] PI3K inhibitors, [] SRC inhibitors (e.g., dasatinib), [] or the multi-tyrosine kinase inhibitor ponatinib [] has shown promise in preclinical models.

- Targeting the tumor microenvironment: Strategies that modulate the tumor microenvironment, such as anti-angiogenic therapy with bevacizumab, may enhance the antitumor effects of PLX4720 and delay the onset of resistance. []

- Immunotherapy: Combining PLX4720 with immunotherapies, such as anti-CCL2 antibodies or agonistic anti-CD137 antibodies, may enhance antitumor activity, particularly in models where PLX4720 alone has limited efficacy. []

Q7: What types of in vitro models have been used to study PLX4720?

A7: Researchers have utilized a variety of in vitro models to investigate PLX4720, including:

- Human cancer cell lines: A wide range of human cancer cell lines, including melanoma, thyroid cancer, and colorectal cancer cell lines harboring BRAFV600E mutations, have been used to assess the effects of PLX4720 on cell proliferation, apoptosis, cell cycle progression, and signaling pathways. [, , , , , , , , , , , , , ]

- Isogenic cell lines: These cell lines, which differ only in the presence or absence of a specific genetic modification (e.g., BRAFV600E mutation or PTEN knockout), have been valuable tools for dissecting the specific effects of PLX4720 and understanding resistance mechanisms. [, ]

- 3D cell culture models: These models, such as organotypic cell culture and spheroid cultures, better mimic the in vivo tumor microenvironment and have been used to assess drug penetration, resistance mechanisms, and the effects of combination therapies. [, , , ]

Q8: What preclinical animal models have been used to evaluate PLX4720?

A8: PLX4720 has been extensively studied in preclinical animal models, including:

- Mouse xenograft models: Human tumor cells, including melanoma, thyroid cancer, and colorectal cancer cells, have been implanted into immunocompromised mice to assess the in vivo efficacy of PLX4720, alone or in combination with other therapies. [, , , , , , , ]

- Genetically engineered mouse models (GEMMs): These models, such as the Tyr::CreERT2PTENF−/−BRAFF-V600E/+ inducible melanoma mice, allow for the study of PLX4720 in a more physiologically relevant context, mimicking the development and progression of BRAFV600E-driven cancers in humans. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

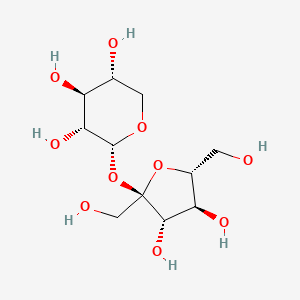

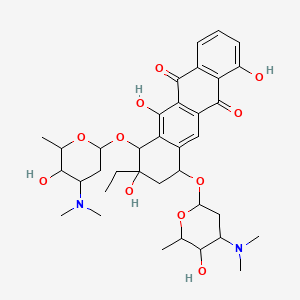

![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)

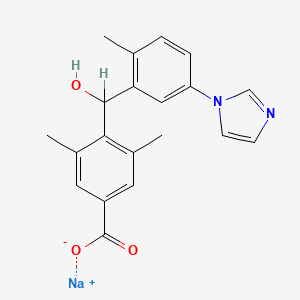

![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)

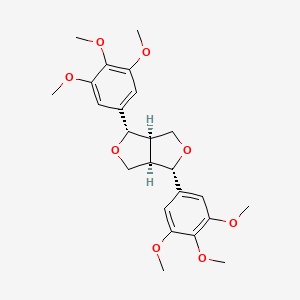

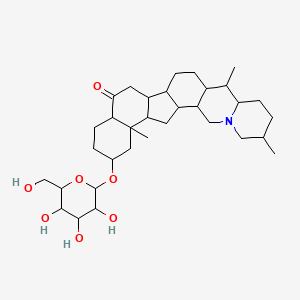

![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)

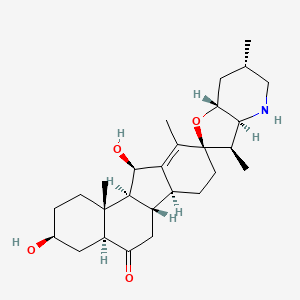

![3-(3-methylphenyl)-1-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1684267.png)